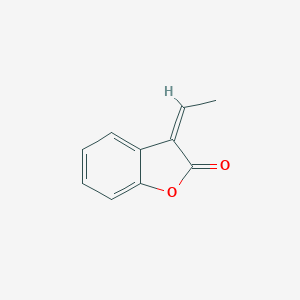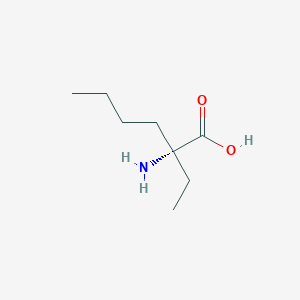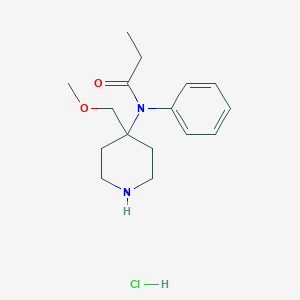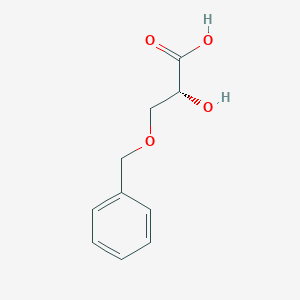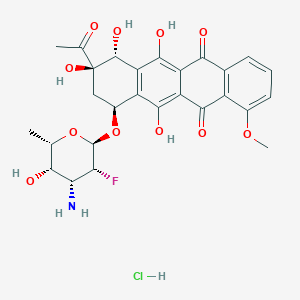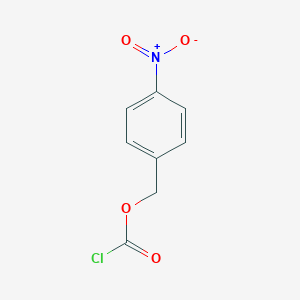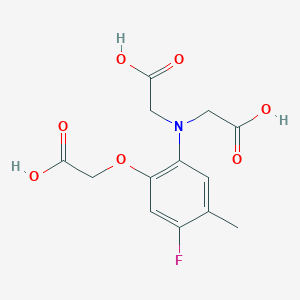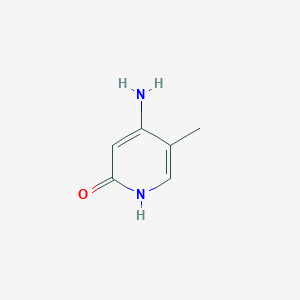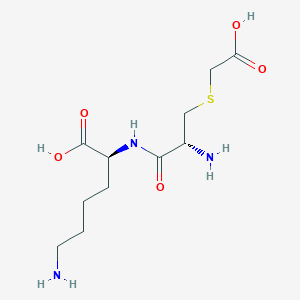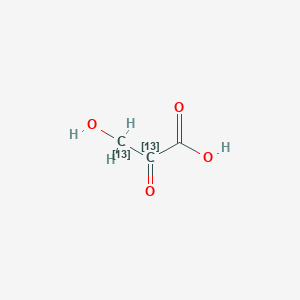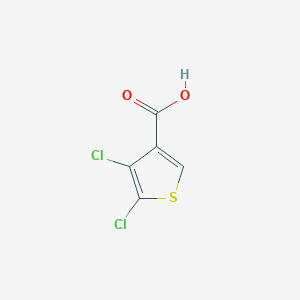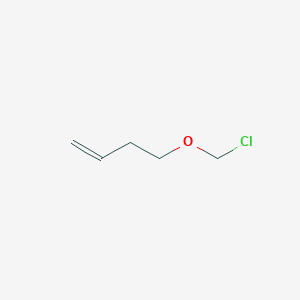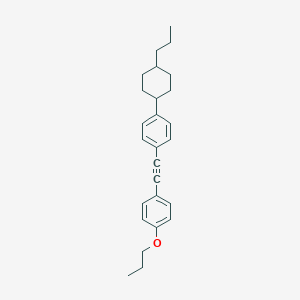
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene
描述
The compound belongs to a class of organic compounds known for their potential in creating advanced materials, including liquid crystal technologies. Such compounds are characterized by their rigid rod-like molecular structures and the presence of functional groups that can engage in π-π interactions, leading to unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step organic reactions, including the Wittig reaction, Grignard reaction, dehydration, hydrogenation, and others, to construct the complex molecular architecture required for liquid crystal formation (Tian Hui-qiang, 2010). The selection of catalysts, solvents, and reaction conditions is crucial for achieving high yield and purity.
Molecular Structure Analysis
Molecular structure analysis of similar compounds is typically performed using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the geometry, electronic structure, and conformational preferences of the molecules, which are essential for understanding their mesomorphic behavior and material properties (Guang Wu et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves their functional groups participating in various chemical reactions. These can include electrophilic and nucleophilic substitution reactions, cycloadditions, and more, depending on the functional groups present in the molecular structure. The chemical properties are closely linked to the synthesis and subsequent functionalization of the molecule for specific applications.
Physical Properties Analysis
The physical properties, such as melting points, solubility, and mesophase behavior, are crucial for applications in liquid crystal displays and other materials. These properties are influenced by the molecular structure, particularly the balance between rigid and flexible parts of the molecule, and the nature of substituents (W. Norbert et al., 1997).
科学研究应用
Applications in Biomedical Imaging
One of the significant applications of benzene derivatives, such as amyloid imaging agents in Alzheimer's disease, showcases the potential utility of related compounds in biomedical imaging. These agents, including [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, have been studied for their ability to measure amyloid deposits in the brain in vivo using PET imaging. This breakthrough technology has the potential to enable early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Environmental Remediation
Benzene derivatives also play a role in environmental science, particularly in the degradation of monoaromatic pollutants like BTEX (benzene, toluene, ethylbenzene, and xylenes) in groundwater. In situ bioremediation techniques, both under natural attenuation and enhanced remediation, have been successfully employed for the removal of these contaminants. Enhanced anaerobic bioremediation, in particular, has been highlighted for its simplicity, applicability, and cost-effectiveness in treating BTEX-contaminated groundwater (Farhadian et al., 2008).
Pharmacological Potential
The structural analogs of benzene, such as tamoxifen and its derivatives, have been extensively researched for their therapeutic potential. Tamoxifen, a pioneering drug in the treatment of estrogen receptor-positive breast cancer, along with its metabolites, has facilitated a deeper understanding of the mechanisms of action in cancer therapy. Continuous efforts to synthesize novel tamoxifen derivatives highlight the ongoing research into benzene derivatives for generating pharmacologically potent agents with reduced side effects for various therapeutic targets (Shagufta & Ahmad, 2018).
安全和危害
Without specific data, it’s hard to assess the compound’s safety and hazards. However, like all chemicals, it should be handled with appropriate safety measures to prevent exposure, ingestion, or inhalation.
未来方向
Future studies could explore the compound’s synthesis, properties, and potential applications (like in materials science or medicinal chemistry). These investigations could provide valuable insights into the compound’s nature and uses.
Please note that these are general insights, and the actual characteristics of “trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene” might vary. For more accurate information, specific studies on this compound would be needed.
属性
IUPAC Name |
1-propoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O/c1-3-5-21-8-14-24(15-9-21)25-16-10-22(11-17-25)6-7-23-12-18-26(19-13-23)27-20-4-2/h10-13,16-19,21,24H,3-5,8-9,14-15,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRYWLQZHXTLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C#CC3=CC=C(C=C3)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564128 | |
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1-(2-(4-Propoxyphenyl)ethynyl)-4-(4-propylcyclohexyl)benzene | |
CAS RN |
116903-49-2 | |
| Record name | 1-Propoxy-4-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-[2-(4-propoxyphenyl)ethynyl]-4-(trans-4-propylcyclohexyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




